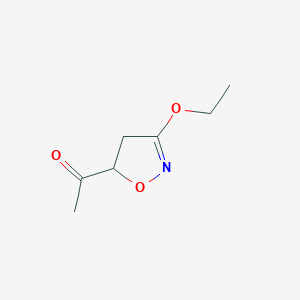
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI), also known as Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI), is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethanone, 1-(3-ethoxy-4,5-dihydro-5-isoxazolyl)-(9CI), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- CAS Number : 155430-82-3
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 194.25 g/mol
Ethanone derivatives have been studied for their ability to interact with various biological targets. The compound exhibits activity through the modulation of signaling pathways and enzyme inhibition. Specific studies have indicated that it may influence:
- Cell Proliferation : Compounds similar to Ethanone have shown effects on cell cycle regulation, potentially leading to apoptosis in cancer cells.
- Inflammation : Some derivatives have been noted for their anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of Ethanone and its derivatives:
Case Studies
-
Antileukemic Activity :
A study published in PubMed explored the effects of Ethanone derivatives on hematologic malignancies. The results indicated significant cytotoxicity against chronic myeloid leukemia (CML) cells, with mechanisms involving caspase-dependent pathways leading to cell death . -
Anti-inflammatory Properties :
Research conducted on inflammatory models demonstrated that Ethanone derivatives could significantly reduce inflammation markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases . -
Enzyme Inhibition :
Investigations into the enzymatic activity revealed that Ethanone compounds inhibit key kinases related to cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis .
Propiedades
IUPAC Name |
1-(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-4-6(5(2)9)11-8-7/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBAQVUXCYONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














